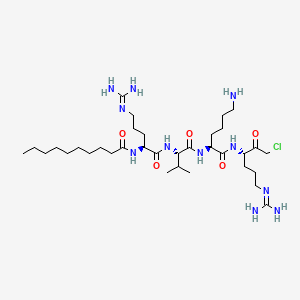

Decanoyl-RVKR-CMK

Description

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJTTGFHCHQHS-VZTVMPNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decanoyl-RVKR-CMK: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-RVKR-CMK is a potent, irreversible, and cell-permeable peptide-based inhibitor of the proprotein convertase (PC) family of serine proteases. By covalently modifying the active site of these enzymes, it effectively blocks the proteolytic processing of a wide array of precursor proteins. This inhibitory action disrupts cellular pathways and has been extensively leveraged in virology research to prevent the maturation of viral envelope glycoproteins, thereby inhibiting viral entry and propagation. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of its effects on cellular and viral processes.

Core Mechanism of Action

This compound is a synthetic peptidyl chloromethylketone that acts as a competitive inhibitor of proprotein convertases.[1] Its sequence, Arg-Val-Lys-Arg (RVKR), mimics the consensus cleavage site of many PC substrates. The N-terminal decanoyl group enhances cell permeability, allowing the inhibitor to reach its targets within the secretory pathway. The C-terminal chloromethylketone (CMK) group is a reactive moiety that forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition.[2]

This broad-spectrum inhibitor targets all seven members of the subtilisin/kexin-like proprotein convertase family: furin (also known as PACE or SPC1), PC1/3 (also known as SPC3), PC2 (also known as SPC2), PC4, PACE4 (also known as SPC4), PC5/6 (also known as SPC6), and PC7 (also known as SPC7/LPC/PC8).[1][3][4][5][6] By blocking these enzymes, this compound prevents the maturation of numerous proproteins, including hormones, growth factors, receptors, and viral glycoproteins.[3]

Figure 1: Mechanism of irreversible inhibition of proprotein convertases by this compound.

Quantitative Inhibitory Activity

The potency of this compound against various proprotein convertases has been quantified through determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The tables below summarize the available quantitative data.

| Proprotein Convertase | Ki (nM) |

| Furin/SPC1 | ~1 |

| PC2/SPC2 | 0.36 |

| PC1/3/SPC3 | 2.0 |

| PACE4/SPC4 | 3.6 |

| PC5/6/SPC6 | 0.12 |

| PC7/LPC/PC8 | 0.12 |

| Table 1: Inhibition Constants (Ki) of this compound against Proprotein Convertases.[2] |

| Target/Process | Virus | IC50 (nM) | Assay |

| Viral Cell Entry | SARS-CoV-2 | 57 | Plaque Reduction Assay |

| Viral Infection | Human Papillomavirus 16 (HPV16) | ~50 | Pseudovirus Infection Assay |

| Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound in Viral Assays.[1][7] |

Applications in Virology

A primary application of this compound is in the study of viral pathogenesis. Many viruses, including coronaviruses, flaviviruses, and influenza viruses, rely on host proprotein convertases, particularly furin, to cleave their envelope glycoproteins. This cleavage is often a prerequisite for viral fusion with host cell membranes and subsequent entry into the cytoplasm.

By inhibiting furin and other PCs, this compound can effectively block the maturation of these viral proteins, resulting in the production of non-infectious virions.[1][8] This has been demonstrated for a variety of viruses, including:

-

Flaviviruses (Zika virus, Japanese encephalitis virus): this compound inhibits the cleavage of the precursor membrane protein (prM) to the mature membrane protein (M), a crucial step in flavivirus maturation. This leads to a reduction in infectious virus progeny.[3][8]

-

Coronaviruses (SARS-CoV-2): The spike (S) protein of SARS-CoV-2 requires cleavage by furin at the S1/S2 site for efficient cell entry. This compound has been shown to inhibit this cleavage, thereby blocking viral entry and syncytia formation.[1][9][10]

-

Human Papillomavirus (HPV): The minor capsid protein L2 of HPV undergoes furin-dependent cleavage, which is necessary for infection. This compound has been shown to inhibit HPV infection.[7]

Figure 2: Antiviral mechanism of this compound through inhibition of viral glycoprotein processing.

Role in PCSK9 Research

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It is synthesized as a proprotein (proPCSK9) that undergoes autocatalytic cleavage in the endoplasmic reticulum, followed by a second cleavage by furin in the trans-Golgi network. This compound can inhibit the furin-mediated processing of proPCSK9.[9] It is important to note that this compound does not directly inhibit the activity of mature PCSK9 on the LDL receptor.[11][12]

Detailed Experimental Protocols

In Vitro Furin Activity Assay

This protocol describes a method to measure the in vitro activity of furin and its inhibition by this compound using a fluorogenic substrate.

Materials:

-

Recombinant human furin

-

Furin activity assay buffer (e.g., 25 mM Tris-MES, 2 mM CaCl₂, pH 7.0)

-

Fluorogenic furin substrate (e.g., Pyr-RTKR-MCA)

-

This compound

-

DMSO (for inhibitor stock solution)

-

Black 96-well microplate

-

Microplate spectrofluorometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a black 96-well microplate, add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add recombinant furin to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 460 nm.

-

Monitor the increase in fluorescence over time (e.g., every 5 minutes for 30-60 minutes) at 37°C.

-

Calculate the rate of substrate cleavage (initial velocity) for each condition.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. Furin Is the Major Processing Enzyme of the Cardiac-specific Growth Factor Bone Morphogenetic Protein 10 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viral Plaque Assay [protocols.io]

- 7. Cleavage Inhibition of the Murine Coronavirus Spike Protein by a Furin-Like Enzyme Affects Cell-Cell but Not Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]

- 11. Correlating qRT-PCR, dPCR and Viral Titration for the Identification and Quantification of SARS-CoV-2: A New Approach for Infection Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Decanoyl-RVKR-CMK: A Potent Inhibitor of Proprotein Convertases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a synthetic, cell-permeable, and irreversible peptide inhibitor of the subtilisin/kexin-like proprotein convertase (PC) family. By targeting a crucial class of enzymes responsible for the maturation of a wide array of precursor proteins, this compound has emerged as a critical tool in virology, oncology, and neurobiology research. This document provides a comprehensive overview of its function, mechanism of action, and practical applications, including detailed experimental protocols and quantitative data to support further investigation and drug development efforts.

Core Function and Mechanism of Action

This compound functions as a potent, irreversible inhibitor of all seven members of the subtilisin/kexin-like proprotein convertase family: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1] These calcium-dependent serine endoproteases are localized within the secretory pathway and are responsible for the proteolytic processing of inactive precursor proteins into their biologically active forms. This cleavage typically occurs at specific single or paired basic amino acid residues (Arg and Lys).

The mechanism of inhibition involves the peptide sequence Arg-Val-Lys-Arg (RVKR), which mimics the consensus cleavage site of many PC substrates. This allows this compound to bind to the active site of the convertases. The C-terminal chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue, leading to the irreversible inactivation of the enzyme. The N-terminal decanoyl group enhances the cell permeability of the inhibitor, allowing it to access PCs within the trans-Golgi network and other cellular compartments.

The inhibition of proprotein convertases by this compound has profound biological consequences. In the context of virology, it blocks the cleavage of viral envelope glycoproteins, such as the spike protein of SARS-CoV-2 and the gp160 of HIV, which is a critical step for viral entry into host cells and subsequent replication.[1][2] In cellular biology, it can inhibit the processing of hormones, growth factors, and neuropeptides, such as proendothelin-1 and the neuronal polypeptide VGF.

Quantitative Inhibitory Profile

The efficacy of this compound as a broad-spectrum proprotein convertase inhibitor is demonstrated by its low nanomolar inhibition constants (Ki) and 50% inhibitory concentrations (IC50) against various PCs and viruses.

| Target Enzyme/Virus | Inhibition Constant (Ki) | IC50 | Notes |

| Furin/SPC1 | ~1 nM | 1.3 ± 3.6 nM | |

| PC2/SPC2 | 0.36 nM | ||

| PC1/3/SPC3 | 2.0 nM | ||

| PACE4/SPC4 | 3.6 nM | ||

| PC5/6/SPC6 | 0.12 nM | 0.17 ± 0.21 nM (PCSK5) | |

| PC7/LPC/PC8 | 0.12 nM | 0.54 ± 0.68 nM (PCSK7) | |

| SARS-CoV-2 | 57 nM | Plaque Reduction Assay | |

| Zika Virus (ZIKV) | 18.59 µM | Antiviral Activity | |

| Japanese Encephalitis Virus (JEV) | 19.91 µM | Antiviral Activity |

Signaling Pathways and Experimental Workflows

Mechanism of Viral Entry Inhibition

The following diagram illustrates the mechanism by which this compound inhibits viral entry by targeting host cell proprotein convertases.

Experimental Workflow for Antiviral Efficacy Assessment

This diagram outlines a general workflow for evaluating the antiviral activity of this compound.

Experimental Protocols

Plaque Reduction Neutralization Assay for Antiviral IC50 Determination

This protocol is adapted from methodologies used to assess the antiviral activity of this compound against flaviviruses and coronaviruses.

Materials:

-

Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, Vero for Zika virus)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer (PFU/mL)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Overlay medium (e.g., 1.2% methylcellulose in 2% FBS-containing medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.

-

Virus Dilution: On the day of the experiment, prepare serial dilutions of the virus stock in serum-free medium to achieve a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the virus diluent, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a virus-only control (no inhibitor).

-

Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Infect the cells with 200 µL/well of the virus-inhibitor mixture.

-

Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.

-

Overlay: After the adsorption period, aspirate the inoculum and overlay the cells with 2 mL/well of the overlay medium.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus-only control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Viral Glycoprotein Cleavage

This protocol outlines the steps to visualize the inhibition of viral glycoprotein processing by this compound.

Materials:

-

Host cells and virus

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the viral glycoprotein (recognizing both precursor and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Cell Treatment and Infection: Seed cells in a 6-well plate to achieve 80-90% confluency. Pre-treat the cells with various concentrations of this compound (and a no-inhibitor control) for 1-2 hours.

-

Infection: Infect the cells with the virus at a high multiplicity of infection (MOI) (e.g., MOI of 1-5) in the presence of the inhibitor.

-

Incubation: Incubate for a suitable period to allow for protein expression and processing (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with 100-200 µL of cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the resulting bands. In the presence of effective concentrations of this compound, an accumulation of the higher molecular weight precursor form of the glycoprotein and a corresponding decrease in the cleaved, lower molecular weight form(s) should be observed compared to the untreated control.

Conclusion

This compound is an indispensable research tool for elucidating the roles of proprotein convertases in health and disease. Its broad-spectrum and irreversible inhibitory activity makes it particularly valuable for studying the maturation of viral glycoproteins and other precursor proteins. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting proprotein convertases and to provide a solid foundation for the development of novel inhibitors with improved specificity and pharmacological properties.

References

Decanoyl-RVKR-CMK: A Technical Guide to its Furin Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases (PCs).[1][2][3] By targeting these essential proteases, this compound disrupts the maturation of a wide array of substrate proteins, including viral glycoproteins, bacterial toxins, and endogenous proteins involved in various physiological and pathological processes. This technical guide provides an in-depth overview of the this compound furin inhibition pathway, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the core pathways and workflows.

Introduction to Furin and Proprotein Convertases

Furin is a calcium-dependent serine endoprotease and a member of the proprotein convertase subtilisin/kexin (PCSK) family.[4] It plays a crucial role in the secretory pathway, specifically in the trans-Golgi network, where it cleaves precursor proteins at specific basic amino acid consensus sequences, typically Arg-X-Lys/Arg-Arg↓.[4] This proteolytic processing is essential for the activation and maturation of a multitude of proteins, including hormones, growth factors, receptors, and enzymes.[4] Furin and other PCs are also exploited by various pathogens to process their own proteins, facilitating virulence and infectivity.[5][6]

Mechanism of Action of this compound

This compound is a peptidyl chloromethylketone that acts as a suicide inhibitor.[7] Its peptide sequence (RVKR) mimics the consensus cleavage site of furin, allowing it to bind to the enzyme's active site.[7] The chloromethylketone (CMK) moiety then irreversibly alkylates a critical histidine residue in the catalytic triad of the enzyme, leading to the formation of a covalent bond and the inactivation of the protease.[7] The N-terminal decanoyl group enhances the cell permeability of the inhibitor, allowing it to reach its subcellular targets.[5]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against furin and other proprotein convertases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Table 1: IC50 Values of this compound

| Target/Process | Cell Line/System | IC50 Value | Reference |

| Furin | In vitro | 1.3 ± 3.6 nM | [4] |

| PCSK5 | In vitro | 0.17 ± 0.21 nM | [4] |

| PCSK6 | In vitro | 0.65 ± 0.43 nM | [4] |

| PCSK7 | In vitro | 0.54 ± 0.68 nM | [4] |

| Golgi Inhibitory Activity | U2OS cells | 9108 ± 6187 nM | [4] |

| SARS-CoV-2 Viral Entry | Plaque Reduction Assay | 57 nM | [1][3] |

| Human Papillomavirus 16 (HPV16) Infection | In vitro | ~50 nM | [8] |

| Zika Virus (ZIKV) | Vero cells | 18.59 µM | |

| Japanese Encephalitis Virus (JEV) | Vero cells | 19.91 µM |

Table 2: Ki Values of this compound

| Proprotein Convertase | Ki Value | Reference |

| Furin/SPC1 | ~1 nM | [4][7] |

| PC2/SPC2 | 0.36 nM | [4][7] |

| PC1/PC3/SPC3 | 2.0 nM | [4][7] |

| PACE4/SPC4 | 3.6 nM | [4][7] |

| PC5/PC6/SPC6 | 0.12 nM | [4][7] |

| PC7/LPC/PC8 | 0.12 nM | [4][7] |

Signaling Pathways and Cellular Effects

The inhibition of furin by this compound has significant downstream effects on various cellular and pathological pathways.

Inhibition of Viral Glycoprotein Processing

Many viruses, including flaviviruses (like Zika and Japanese encephalitis virus), coronaviruses (like SARS-CoV-2), and papillomaviruses, rely on host furin to cleave their envelope glycoproteins.[5][8][9] This cleavage is a critical step for viral maturation, infectivity, and cell entry. This compound blocks this processing, resulting in the production of non-infectious viral particles.[9]

Blockade of Bacterial Toxin Activation

Several bacterial toxins, such as anthrax protective antigen (PA) and Pseudomonas exotoxin A, are secreted as inactive precursors and require cleavage by furin for activation.[10] this compound can prevent this activation, thereby protecting cells from the toxic effects.[11]

Alteration of Endogenous Protein Processing

Furin is involved in the processing of numerous endogenous proteins. Inhibition by this compound can therefore have wide-ranging effects, including:

-

Inhibition of pro-endothelin-1 (proET-1) processing in endothelial cells.[2]

-

Inhibition of the regulated secretion of the neuronal polypeptide VGF. [2]

-

Potential modulation of transforming growth factor-beta (TGF-β) and brain-derived neurotrophic factor (BDNF) processing , as these are known furin substrates.

-

Potential interference with matrix metalloproteinase (MMP) activation , as some MMPs are activated by furin-mediated cleavage.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Furin Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic furin substrate.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of recombinant furin (at a pre-determined optimal concentration) to each well.

-

Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 40 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Western Blot Analysis of Protein Processing

This protocol is used to visualize the inhibition of precursor protein cleavage in cell culture.

Materials:

-

Cell line expressing the target protein

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody specific for the target protein (recognizing both precursor and cleaved forms)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a culture plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Wash the cells with PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[13]

-

Wash the membrane three times with TBST.[13]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]

-

Analyze the band intensities for the precursor and cleaved forms of the target protein.

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of this compound required to inhibit virus-induced cell death.[14]

Materials:

-

Susceptible host cell line

-

Virus stock

-

This compound

-

Culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet solution

Procedure:

-

Seed host cells in a 24-well plate to form a confluent monolayer.

-

Prepare serial dilutions of this compound in culture medium.

-

Infect the cell monolayers with a known titer of virus (e.g., 50-100 plaque-forming units per well) in the presence of the this compound dilutions or vehicle control.

-

After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the corresponding concentrations of the inhibitor.

-

Incubate the plates at the optimal temperature for viral replication until plaques are visible (typically 3-7 days).

-

Fix the cells with a fixative solution (e.g., 10% formalin).

-

Stain the cells with crystal violet solution and wash with water.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each inhibitor concentration compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibitory effects are not due to cell death.

Materials:

-

Cell line of interest

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or a luminescence-based ATP assay kit)

-

96-well clear or white microplate

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with serial dilutions of this compound.

-

Incubate for a period equivalent to the duration of the primary assay (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying the effects of this compound.

Conclusion

This compound is a valuable research tool for studying the roles of furin and other proprotein convertases in health and disease. Its potent and irreversible inhibitory activity makes it particularly useful for elucidating the consequences of blocking specific protein maturation pathways. This guide provides a comprehensive technical overview to aid researchers in designing and interpreting experiments involving this important inhibitor. Further research may focus on developing more specific inhibitors for individual proprotein convertases to minimize off-target effects in potential therapeutic applications.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Other Proteases | Tocris Bioscience [tocris.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anthrax toxin protective antigen is activated by a cell surface protease with the sequence specificity and catalytic properties of furin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad.com [bio-rad.com]

- 14. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Decanoyl-Arg-Val-Lys-Arg-CMK: Structure, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-Arg-Val-Lys-Arg-CMK is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases crucial for the maturation of a wide array of proteins. Its ability to block the processing of precursor proteins has positioned it as a valuable research tool and a potential therapeutic agent in various diseases, including viral infections and cancer. This guide provides a comprehensive overview of its chemical structure, mechanism of action, and detailed experimental protocols for its application.

Core Structure and Chemical Properties

Decanoyl-Arg-Val-Lys-Arg-CMK is a synthetic tetrapeptide derivative. Its structure consists of a decanoyl group at the N-terminus, a peptide sequence of Arginine-Valine-Lysine-Arginine, and a chloromethylketone (CMK) group at the C-terminus.[1][2][3]

The decanoyl group , a ten-carbon acyl chain, enhances the molecule's lipophilicity, facilitating its permeation across cellular membranes. The tetrapeptide sequence (Arg-Val-Lys-Arg) mimics the consensus cleavage site of many proprotein convertases, providing specificity for these enzymes.[4] The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with the active site histidine residue of the target protease, leading to irreversible inhibition.

| Property | Value | Source |

| Molecular Formula | C34H66ClN11O5 | [1][3][5] |

| Molecular Weight | 744.4 g/mol | [1][3][5] |

| IUPAC Name | N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide | [1] |

| Synonyms | Decanoyl-RVKR-CMK, Furin Inhibitor I, Dec-RVKR-CMK | [1][3] |

| CAS Number | 150113-99-8 | [3][5] |

| Purity | ≥95% | [5] |

| Solubility | Soluble to 1 mg/ml in water | [5] |

| Storage | Store at -20°C | [3][5] |

Mechanism of Action: Inhibition of Proprotein Convertases

Decanoyl-Arg-Val-Lys-Arg-CMK primarily functions by irreversibly inhibiting members of the proprotein convertase family, with a particularly high affinity for furin.[4] These enzymes are localized in the trans-Golgi network and are responsible for the proteolytic maturation of a vast number of precursor proteins, including hormones, growth factors, receptors, and viral envelope proteins.

The inhibitory process can be visualized as a targeted "lock-and-key" mechanism followed by an irreversible chemical reaction.

References

- 1. bachem.com [bachem.com]

- 2. agilent.com [agilent.com]

- 3. escholarship.org [escholarship.org]

- 4. Design, synthesis and inhibitory effect of pentapeptidyl chloromethyl ketones on proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2 - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

Decanoyl-RVKR-CMK: A Potent Inhibitor of Proprotein Convertases with Broad-Spectrum Antiviral Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Decanoyl-RVKR-CMK is a synthetic, cell-permeable peptide derivative that acts as a potent and irreversible inhibitor of proprotein convertases (PCs). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory profile, and its significant potential as a broad-spectrum antiviral agent. The document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to serve as a valuable resource for researchers in virology, cell biology, and drug development.

Mechanism of Action: Targeting Proprotein Convertases

This compound is a peptidomimetic inhibitor designed to target the active site of subtilisin/kexin-like proprotein convertases.[1][2] Its sequence, Arg-Val-Lys-Arg (RVKR), mimics the consensus cleavage site recognized by many PCs. The C-terminal chloromethylketone (CMK) group forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition.[2] The N-terminal decanoyl group enhances the molecule's lipophilicity, facilitating its permeation across cellular membranes.

This inhibitor demonstrates broad-spectrum activity against the seven members of the PC family: PC1/3, PC2, furin, PC4, PACE4, PC5/6, and PC7.[3][4] By blocking these enzymes, this compound interferes with the post-translational processing of a wide array of precursor proteins, including viral glycoproteins, bacterial toxins, growth factors, and hormones.[3][5] This inhibitory action disrupts the maturation and activation of these proteins, which is crucial for their biological function.

Inhibitory Profile of this compound

The potency of this compound against various proprotein convertases has been quantified through in vitro enzymatic assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Table 1: IC50 Values of this compound against Proprotein Convertases

| Proprotein Convertase | IC50 (nM) |

| Furin | 1.3 ± 3.6 |

| PC5/PCSK5 | 0.17 ± 0.21 |

| PC6/PCSK6 | 0.65 ± 0.43 |

| PC7/PCSK7 | 0.54 ± 0.68 |

Table 2: Ki Values of this compound against Proprotein Convertases

| Proprotein Convertase | Ki (nM) |

| Furin/SPC1 | ~1 |

| PC2/SPC2 | 0.36 |

| PC1/3/SPC3 | 2.0 |

| PACE4/SPC4 | 3.6 |

| PC5/6/SPC6 | 0.12 |

| PC7/LPC/PC8 | 0.12 |

Antiviral Activity

The critical role of host cell proprotein convertases, particularly furin, in the proteolytic activation of viral envelope glycoproteins makes them attractive targets for antiviral therapies. This compound has demonstrated significant antiviral activity against a range of enveloped viruses by preventing the cleavage of their fusion proteins, a step essential for viral entry and infectivity.

Table 3: Antiviral Activity of this compound

| Virus | Assay | Cell Line | IC50 |

| SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | 57 nM[3][6] |

| Zika Virus (ZIKV) | Plaque Assay | Vero | 18.59 µM[7] |

| Japanese Encephalitis Virus (JEV) | Plaque Assay | Vero | 19.91 µM[7] |

| Papillomavirus (HPV16) | Pseudovirus Infection Assay | HeLa | ~50 nM[8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures relevant to the study of this compound.

References

- 1. abpbio.com [abpbio.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. rndsystems.com [rndsystems.com]

- 4. glpbio.com [glpbio.com]

- 5. Characterization of Proprotein Convertases and Their Involvement in Virus Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cell Permeability and Mechanism of Action of Decanoyl-RVKR-CMK

This technical guide provides a comprehensive overview of this compound, a modified peptide inhibitor. It details its cell permeability, mechanism of action, and its application in biological research, with a focus on its role as an antiviral agent and a modulator of cellular signaling pathways.

Introduction: Understanding this compound

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound) is a synthetic, small-molecule compound designed as a potent and irreversible inhibitor of a class of enzymes known as proprotein convertases (PCs).[1][2] Specifically, it targets subtilisin/kexin-like PCs, including furin, PC1, PC2, PC4, PACE4, PC5, and PC7.[1][3] A key feature of this inhibitor is its cell permeability, which allows it to act on intracellular PCs that are critical for various physiological and pathological processes.[1][4][5] The molecule consists of a peptide sequence (RVKR) that mimics the consensus cleavage site for furin, a decanoyl lipid group that enhances membrane permeability, and a chloromethylketone (CMK) reactive group that irreversibly binds to the active site of the target proteases.[2][6]

Its ability to enter cells and block PC activity makes it a valuable tool for studying processes like viral maturation, hormone activation, and cell differentiation, and a potential candidate for therapeutic development.[4][7][8]

Core Mechanism of Action

This compound functions as an irreversible, competitive inhibitor of proprotein convertases.[4][5] These enzymes are essential for the proteolytic maturation of a wide array of precursor proteins within the trans-Golgi Network (TGN) and other cellular compartments.[6][9]

Antiviral Activity

A primary application of this compound is in virology. Many viruses, including flaviviruses (Zika, Japanese Encephalitis) and coronaviruses (SARS-CoV-2), rely on host cell PCs like furin to cleave their envelope glycoproteins, a step that is essential for viral infectivity and maturation.[2][3][9]

-

Flaviviruses (Zika, JEV): this compound inhibits the furin-mediated cleavage of the precursor membrane protein (prM) to the mature membrane protein (M).[4][9] This inhibition results in the release of immature, non-infectious viral particles.[4]

-

Coronaviruses (SARS-CoV-2): The compound blocks the cleavage of the SARS-CoV-2 spike protein by furin, which is a critical step for the virus to enter host cells.[2][3] This action has been shown to reduce the formation of syncytia (fused cells), a common cytopathic effect of the virus.[10]

Modulation of Cellular Signaling

This compound also affects cellular signaling pathways that depend on PC-mediated protein processing.

-

Notch Signaling: The inhibitor has been shown to block the processing of Notch1, a key regulator of cell differentiation in airway epithelium.[7] By inhibiting intracellular PCs like furin, this compound prevents Notch1 maturation, which in turn promotes the differentiation of basal progenitor cells into ciliated cells rather than secretory cells.[7][11]

Caption: Antiviral mechanism of this compound.

Quantitative Data Summary

The efficacy and cytotoxicity of this compound have been quantified in various cell-based assays. The data below is compiled from multiple studies.

| Parameter | Target/Virus | Cell Line | Value | Reference |

| IC₅₀ | SARS-CoV-2 | VeroE6 | 57 nM | [2][3] |

| IC₅₀ | Zika Virus (ZIKV) | Vero | 18.59 µM | [8] |

| IC₅₀ | Japanese Encephalitis Virus (JEV) | Vero | 19.91 µM | [8] |

| Effective Concentration | P2 Reporter Construct Cleavage | CHO ldlD | ~5 µM (Almost complete inhibition) | [12] |

| Effective Concentration | Antiviral Assays (ZIKV, JEV) | Vero & C6/36 | 100 µM (Used for significant titer reduction) | [4][5][9] |

| Effective Concentration | Ciliated Cell Differentiation | Human Nasal Epithelial Cells | 25 µM | [11] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used to evaluate this compound.

Cytotoxicity Assay

This assay is performed to determine the concentration range at which the compound is not toxic to the cells, ensuring that observed antiviral effects are not due to cell death.

-

Method: Luminescence-based cell viability assay (e.g., CellTiter-GLO® One Solution Assay).[4][9]

-

Procedure:

-

Seed cells (e.g., Vero or C6/36) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 24-48 hours).

-

Add the CellTiter-GLO® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

-

Measure luminescence using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.[9]

-

Antiviral Activity Assays

This assay quantifies the titer of infectious virus particles.

-

Procedure:

-

Grow a confluent monolayer of susceptible cells (e.g., Vero) in 6-well plates.

-

Infect the cells with a virus sample (e.g., from the supernatant of treated/untreated infected cells) for 1-2 hours.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate for several days until plaques (zones of cell death) are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).[4]

-

This method is used to quantify viral RNA, providing a measure of viral replication.

-

Procedure:

-

Infect cells with the virus and treat with this compound.

-

At a specific time post-infection (e.g., 24 hours), extract total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.

-

Perform real-time PCR using primers and probes specific to a viral gene (e.g., ZIKV forward: 5'-CCGCTGCCCAACACAAG-3').[9]

-

Quantify the viral RNA based on the amplification cycle threshold (Ct) value, often normalized to a host housekeeping gene.

-

Western Blot for prM Cleavage Analysis

This technique is used to directly visualize the inhibitory effect of this compound on viral protein processing.

-

Procedure:

-

Infect Vero cells with ZIKV or JEV (e.g., at a multiplicity of infection of 0.2) and subsequently treat with 100 µM this compound.[5][9]

-

At 36 hours post-infection, lyse the cells to collect total protein.[5][9]

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with specific primary antibodies against the viral prM and E proteins.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the ratio of prM to E protein, which indicates the extent of prM cleavage inhibition.[9]

-

Time-of-Drug Addition Assay

This experiment determines the stage of the viral life cycle that is inhibited by the compound.

-

Procedure:

-

Pre-infection: Treat cells with this compound before adding the virus.

-

Co-infection: Add the drug and virus to the cells at the same time.

-

Post-infection: Add the drug to the cells after the virus has been allowed to enter.[9]

-

After incubation, collect the cell supernatant and measure the virus titer using a plaque assay.[9]

-

Results for this compound show the maximum reduction in virus titer occurs with post-infection treatment, indicating it acts on later stages of the viral cycle, such as maturation and release, rather than entry.[4][9]

-

Caption: Workflow for a Time-of-Drug Addition experiment.

Signaling Pathway Visualization: Notch1

This compound's cell permeability allows it to interfere with intracellular signaling pathways. Its effect on Notch1 processing is a prime example of its utility in cell biology research beyond virology.

Caption: Inhibition of Notch1 signaling by this compound.

Conclusion

This compound is a well-established, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases. Its ability to cross the cell membrane is fundamental to its broad utility, allowing it to target intracellular enzymes involved in the maturation of viral glycoproteins and the regulation of key cellular signaling pathways like Notch1. The comprehensive data on its inhibitory concentrations and the detailed experimental protocols available make it an invaluable tool for researchers in virology, cell biology, and drug development. While it shows promise, particularly as an antiviral agent, its broad-spectrum activity against multiple PCs means that considerations of off-target effects are important for any therapeutic applications.[6]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. decanoyl-RVKR-chloromethylketone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. rndsystems.com [rndsystems.com]

- 4. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proprotein convertase inhibition promotes ciliated cell differentiation - a potential mechanism for the inhibition of Notch1 signalling by decanoyl-RVKR-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Decanoyl-RVKR-CMK: A Potent Inhibitor of Furin and its Role in Virology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-RVKR-CMK is a synthetic, cell-permeable, and irreversible peptide inhibitor of proprotein convertases, with a particularly strong affinity for furin. This enzyme plays a crucial role in the maturation of a wide array of viral envelope glycoproteins, making this compound a broad-spectrum antiviral candidate. By inhibiting the furin-mediated cleavage of these viral proteins, this compound effectively halts viral maturation and subsequent infectivity. This technical guide provides a comprehensive overview of the mechanism of action, antiviral spectrum, and key experimental data related to this compound. It is intended to serve as a resource for researchers and drug development professionals exploring its therapeutic potential.

Introduction to this compound

This compound, also known as Furin Inhibitor I, is a peptidyl chloromethylketone. Its design is based on the consensus cleavage site of furin (Arg-X-Lys/Arg-Arg), allowing it to act as a competitive inhibitor. The addition of a decanoyl group enhances its cell permeability, enabling it to reach the trans-Golgi network where furin is predominantly active.

Chemical Structure:

-

Sequence: Arg-Val-Lys-Arg

-

Modifications: N-terminal Decanoyl group, C-terminal chloromethylketone (CMK)

The CMK group forms a covalent bond with the active site histidine of furin and other proprotein convertases, leading to irreversible inhibition.

Mechanism of Action in Virology

Many viruses, upon exiting the host cell, are in a non-infectious, immature state. The activation of these viral particles often requires the proteolytic cleavage of their surface glycoproteins by host cell proteases. Furin, a ubiquitously expressed proprotein convertase, is a key enzyme in this process for a multitude of viral pathogens.

This compound's primary role in virology is the inhibition of this crucial cleavage step. By binding to and irreversibly inhibiting furin, it prevents the maturation of viral envelope proteins. This, in turn, can lead to several antiviral outcomes:

-

Inhibition of Viral Entry: For many viruses, the cleavage of the envelope glycoprotein is essential for exposing the fusion peptide, which mediates the fusion of the viral and host cell membranes. By preventing this cleavage, this compound can block viral entry into host cells.

-

Reduction in Viral Infectivity: Immature virions with uncleaved glycoproteins are often non-infectious or have significantly reduced infectivity.

-

Inhibition of Syncytium Formation: Some viral glycoproteins, when expressed on the surface of infected cells, can mediate fusion with neighboring uninfected cells, forming large, multinucleated cells called syncytia. This is a mechanism of cell-to-cell viral spread. This compound can inhibit syncytium formation by preventing the cleavage of the fusion proteins.

Antiviral Spectrum

This compound has demonstrated in vitro activity against a diverse range of enveloped viruses that rely on furin for glycoprotein processing. This broad-spectrum activity makes it an attractive candidate for further investigation, particularly for emerging viral threats.

Table 1: Antiviral Spectrum of this compound

| Viral Family | Virus | Key Glycoprotein Target | Reference |

| Flaviviridae | Zika Virus (ZIKV) | prM | [1][2] |

| Japanese Encephalitis Virus (JEV) | prM | [1][2] | |

| Dengue Virus (DENV) | prM | [2] | |

| West Nile Virus (WNV) | prM | [2] | |

| Coronaviridae | SARS-CoV-2 | Spike (S) protein | [3] |

| Orthomyxoviridae | Influenza A Virus | Hemagglutinin (HA) | [2] |

| Filoviridae | Ebola Virus (EBOV) | Glycoprotein (GP) | [2] |

| Retroviridae | Human Immunodeficiency Virus (HIV) | gp160 | [2] |

| Hepadnaviridae | Hepatitis B Virus (HBV) | [2] | |

| Togaviridae | Chikungunya Virus (CHIKV) | [2] | |

| Papillomaviridae | Human Papillomavirus (HPV) | L2 | [2] |

Quantitative Data

The efficacy and toxicity of this compound have been evaluated in various in vitro studies. The following tables summarize key quantitative data.

Table 2: In Vitro Efficacy of this compound Against Various Viruses

| Virus | Cell Line | Assay | IC50 | Reference |

| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | 57 nM | |

| Zika Virus (ZIKV) | Vero | Plaque Assay | 18.59 µM | |

| Japanese Encephalitis Virus (JEV) | Vero | Plaque Assay | 19.91 µM |

Table 3: Inhibition Constants (Ki) of this compound for Proprotein Convertases

| Enzyme | Ki |

| Furin/SPC1 | ~1 nM |

| PC2/SPC2 | 0.36 nM |

| PC1/PC3/SPC3 | 2.0 nM |

| PACE4/SPC4 | 3.6 nM |

| PC5/PC6/SPC6 | 0.12 nM |

| PC7/LPC/PC8/SPC7 | 0.12 nM |

Table 4: Cytotoxicity of this compound

| Cell Line | Assay | CC50 | Reference |

| Vero | CellTiter-GLO | 712.9 µM |

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Viral Glycoprotein Cleavage

The primary mechanism of action of this compound is the direct inhibition of furin, which disrupts the viral maturation process.

Caption: Inhibition of Furin-Mediated Viral Glycoprotein Cleavage by this compound.

Experimental Workflow: Assessing Antiviral Activity

A typical workflow to evaluate the antiviral efficacy of this compound involves a series of in vitro assays.

Caption: Experimental Workflow for Evaluating the Antiviral Activity of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the antiviral activity of this compound. Specific parameters may need to be optimized for different viruses and cell lines.

Plaque Reduction Assay

This assay is used to determine the viral titer and the IC50 of the inhibitor.

-

Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with the viral dilutions.

-

Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose).

-

Incubation: Incubate the plates until plaques (zones of cell death) are visible.

-

Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Analysis: The number of plaques is counted for each inhibitor concentration, and the IC50 is calculated.

Western Blot for Viral Protein Cleavage

This technique is used to directly observe the inhibition of viral glycoprotein cleavage.

-

Sample Preparation: Infect cells with the virus and treat with this compound. Lyse the cells at a specific time post-infection to collect total protein.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral glycoprotein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of the uncleaved precursor and the reduction of the cleaved product in treated samples indicate inhibition.

Quantitative Reverse Transcription PCR (qRT-PCR)

This assay quantifies the amount of viral RNA in infected cells or in the supernatant.

-

RNA Extraction: Extract total RNA from infected and treated cells or from the cell culture supernatant.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase.

-

qPCR: Perform quantitative PCR using primers and probes specific for a viral gene.

-

Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve.

Immunofluorescence Assay (IFA)

IFA is used to visualize the expression and localization of viral proteins within infected cells.

-

Cell Culture and Infection: Grow cells on coverslips, infect them with the virus, and treat with this compound.

-

Fixation and Permeabilization: Fix the cells to preserve their structure and permeabilize the cell membranes to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites.

-

Antibody Staining: Incubate with a primary antibody against the viral protein, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the cells using a fluorescence microscope. A reduction in the number of fluorescent cells or in the fluorescence intensity indicates antiviral activity.

Time-of-Drug-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.

-

Synchronized Infection: Infect a culture of susceptible cells with a high multiplicity of infection to ensure that most cells are infected at the same time.

-

Staggered Treatment: Add this compound at different time points before, during, and after infection.

-

Quantification of Viral Progeny: Harvest the supernatant at a late time point and determine the viral titer using a plaque assay or qRT-PCR.

-

Analysis: By observing at which time points the addition of the inhibitor is no longer effective, the specific stage of the viral life cycle that is targeted can be inferred. For this compound, its effect is expected to be most pronounced when added during the late stages of the viral replication cycle when glycoprotein processing occurs.

Conclusion and Future Directions

This compound is a potent and well-characterized inhibitor of furin and other proprotein convertases, with demonstrated broad-spectrum antiviral activity in vitro. Its mechanism of action, the inhibition of viral glycoprotein cleavage, is a validated antiviral strategy. While the in vitro data are promising, further studies are required to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile. The development of more specific furin inhibitors with improved drug-like properties based on the structure of this compound is a promising avenue for future antiviral drug discovery.

References

Decanoyl-RVKR-CMK: A Potent Inhibitor of SARS-CoV-2 Spike Protein Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented global effort to develop effective antiviral therapies. A key target in this endeavor is the viral spike (S) protein, which is essential for viral entry into host cells. The proteolytic cleavage of the S protein by host cell proteases is a critical step for its activation. This whitepaper provides a comprehensive technical overview of Decanoyl-RVKR-CMK, a synthetic peptide inhibitor, and its significant role in blocking SARS-CoV-2 spike protein processing. By inhibiting the host protease furin, this compound effectively prevents viral entry and subsequent replication, making it a promising candidate for antiviral drug development. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction: The Critical Role of Spike Protein Cleavage in SARS-CoV-2 Infection

The entry of SARS-CoV-2 into host cells is mediated by the binding of its spike (S) glycoprotein to the angiotensin-converting enzyme 2 (ACE2) receptor.[1] The S protein is synthesized as a precursor that requires proteolytic cleavage at two distinct sites, S1/S2 and S2', to become fusion-competent.[2] The cleavage at the S1/S2 site, which contains a polybasic RRAR motif, is primarily mediated by the host proprotein convertase furin in the Golgi apparatus of the producer cell.[1][2] This initial cleavage is crucial for priming the S protein. Subsequent cleavage at the S2' site by proteases like TMPRSS2 at the cell surface or cathepsins in the endosomes of the target cell triggers the irreversible conformational changes necessary for membrane fusion and viral entry.[2]

The presence of the furin cleavage site at the S1/S2 boundary is a distinguishing feature of SARS-CoV-2 and is absent in many other related coronaviruses.[2] This site is considered a key determinant of the virus's high infectivity and pathogenicity. Consequently, inhibiting the proteases responsible for S protein cleavage, particularly furin, represents a compelling host-directed antiviral strategy.

This compound: A Targeted Furin Inhibitor

This compound is a cell-permeable, irreversible inhibitor of furin and other subtilisin/kexin-like proprotein convertases (PCs).[3] Its design is based on the consensus recognition sequence of furin (Arg-X-Lys/Arg-Arg), with a chloromethylketone (CMK) moiety that irreversibly alkylates the active site histidine of the protease.[4] The decanoyl group enhances cell permeability.[5] By specifically targeting furin, this compound blocks the cleavage of the SARS-CoV-2 spike protein at the S1/S2 site, thereby preventing its activation.[3][6]

Mechanism of Action

The primary mechanism of action of this compound against SARS-CoV-2 is the inhibition of furin-mediated S protein cleavage.[6] This inhibition prevents the separation of the S1 and S2 subunits, which is a prerequisite for the subsequent conformational changes that lead to membrane fusion.[2] Studies have shown that treatment with this compound abolishes S protein cleavage, suppresses virus production, and reduces cytopathic effects, including the formation of syncytia (cell-cell fusion).[6][7] Importantly, this compound has been shown to block viral entry.[6]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in silico studies. The following tables summarize the key findings.

| Parameter | Value | Assay/Method | Cell Line/System | Reference |

| IC50 | 57 nM | Plaque Reduction Assay | VeroE6 cells | |

| IC50 | ~50 nM | Pseudovirus Infection Assay | HeLa cells | [8] |

| IC50 (MERS-CoV) | 75 µM | Pseudovirus Entry Assay | HEK-293T cells | [9] |

| IC50 (ZIKV) | 18.59 µM | Plaque Reduction Assay | Vero cells | [10] |

| IC50 (JEV) | 19.91 µM | Plaque Reduction Assay | Vero cells | [10] |

Table 1: Antiviral Activity of this compound

| Enzyme | Ki | IC50 | Reference |

| Furin/SPC1 | ~1 nM | 1.3 ± 3.6 nM | [11] |

| SPC2/PC2 | 0.36 nM | - | [11] |

| SPC3/PC1/PC3 | 2.0 nM | - | [11] |

| SPC4/PACE4 | 3.6 nM | - | [11] |

| SPC6/PC5/PC6 | 0.12 nM | 0.17 ± 0.21 nM | [11] |

| SPC7/LPC/PC7/PC8 | - | 0.54 ± 0.68 nM | [11] |

| Cathepsin B | - | 0.056 µM | [4] |

Table 2: Inhibitory Activity of this compound against Proprotein Convertases and other Proteases

| Parameter | Value (kcal/mol) | Method | Reference |

| Binding Energy (Furin) | -26.49 | Molecular Docking | [12] |

| IFD Score (Furin) | -9.18 | Induced Fit Docking | [13] |

Table 3: In Silico Binding Affinity of this compound to Furin

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on SARS-CoV-2.

Cell Culture and Virus

-

Cell Lines: VeroE6 cells (African green monkey kidney) are commonly used as they are highly permissive to SARS-CoV-2 infection.[1] HEK-293T cells are often used for pseudovirus production and entry assays.[9]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Virus: SARS-CoV-2 isolates (e.g., hCoV-19/Taiwan/4/2020) are propagated in VeroE6 cells. Viral titers are determined by plaque assay.[1]

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles by 50% (IC50).

-

Cell Seeding: Seed VeroE6 cells in 12-well plates to form a confluent monolayer.

-

Inhibitor Pre-treatment: Pre-treat the cell monolayers with serial dilutions of this compound for 1 hour at 37°C.[1]

-

Virus Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., MOI of 0.01).

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with DMEM containing 2% FBS and 1% methylcellulose, along with the corresponding concentrations of the inhibitor.

-

Incubation: Incubate the plates at 37°C for 3-5 days until plaques are visible.

-

Staining: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.

-

Quantification: Count the number of plaques for each inhibitor concentration and calculate the IC50 value.

Immunoblotting for Spike Protein Cleavage

This technique is used to visualize the cleavage of the S protein.

-

Cell Transfection/Infection: Transfect VeroE6 cells with a plasmid expressing the SARS-CoV-2 S protein or infect with SARS-CoV-2.[7]

-

Inhibitor Treatment: Treat the cells with this compound at a specified concentration (e.g., 50 µM) for a designated time (e.g., 24 hours).[7]

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with a primary antibody specific for the SARS-CoV-2 S protein (detecting either the S1 or S2 subunit). Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of the full-length S protein and the cleaved S2 subunit will indicate the extent of cleavage.

Syncytium Formation Assay

This assay assesses the ability of the S protein to induce cell-cell fusion.

-

Cell Transfection: Co-transfect cells (e.g., VeroE6) with a plasmid expressing the SARS-CoV-2 S protein and a reporter plasmid (e.g., GFP).

-

Inhibitor Treatment: Treat the transfected cells with this compound.

-

Microscopy: After 24-48 hours, observe the cells under a fluorescence microscope.

-

Quantification: Quantify syncytium formation by counting the number of multinucleated giant cells (syncytia) containing more than a certain number of nuclei (e.g., 3 or more).

Pseudovirus Entry Assay

This assay measures the ability of a compound to block viral entry in a BSL-2 setting.

-

Pseudovirus Production: Co-transfect HEK-293T cells with a plasmid encoding the SARS-CoV-2 S protein, a lentiviral or retroviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP), and packaging plasmids.

-

Target Cell Preparation: Seed target cells (e.g., HEK-293T cells overexpressing ACE2) in a 96-well plate.

-

Inhibitor Treatment: Treat the target cells with serial dilutions of this compound.

-

Transduction: Add the pseudovirus-containing supernatant to the target cells.

-

Incubation: Incubate for 48-72 hours.

-

Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP-positive cells using flow cytometry).

-

Data Analysis: Calculate the IC50 value based on the reduction in reporter gene expression.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this whitepaper.

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.

Caption: Workflow for a plaque reduction assay to determine IC50.

Caption: Workflow for immunoblotting to detect spike protein cleavage.

Discussion and Future Directions

This compound has demonstrated potent in vitro activity against SARS-CoV-2 by inhibiting the crucial furin-mediated cleavage of the spike protein.[6] This mechanism of action is advantageous as it targets a host factor, which may have a higher barrier to the development of viral resistance compared to direct-acting antivirals. The low nanomolar IC50 values observed in plaque reduction assays highlight its potential as an antiviral agent.

However, several considerations are important for its development as a therapeutic. This compound is a pan-proprotein convertase inhibitor, and its lack of specificity could lead to off-target effects, as these enzymes are involved in numerous physiological processes.[5][11] While it is a valuable research tool, the chloromethylketone moiety can be reactive and may limit its in vivo stability and selectivity.[11]

Future research should focus on:

-

In vivo efficacy and safety: Evaluating the therapeutic window of this compound in animal models of SARS-CoV-2 infection is a critical next step.

-

Pharmacokinetics and bioavailability: Determining the drug-like properties of this compound is essential for its clinical translation.

-

Development of more selective inhibitors: Designing second-generation furin inhibitors with improved selectivity over other proprotein convertases could mitigate potential side effects.

-

Combination therapy: Investigating the synergistic effects of this compound with other antiviral agents, such as those targeting viral polymerase or other host proteases like TMPRSS2, could lead to more effective treatment regimens.

Conclusion

This compound is a potent inhibitor of SARS-CoV-2 replication in vitro, acting through the well-defined mechanism of blocking furin-mediated spike protein cleavage. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals working on host-targeted antiviral strategies. While challenges related to selectivity and in vivo performance remain, the targeting of spike protein activation through furin inhibition is a validated and promising approach in the ongoing fight against COVID-19 and potentially other emerging coronaviruses that rely on a similar mechanism for cell entry.

References

- 1. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 Spike Protein Is Capable of Inducing Cell–Cell Fusions Independent from Its Receptor ACE2 and This Activity Can Be Impaired by Furin Inhibitors or a Subset of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. decanoyl-RVKR-chloromethylketone | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic strategies for Covid-19 based on molecular docking and dynamic studies to the ACE-2 receptors, Furin, and viral spike proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Decanoyl-RVKR-CMK in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases that play a critical role in the post-translational modification and activation of a wide array of proteins. In the context of oncology, PCs are key mediators of tumor progression, invasion, and metastasis through their processing of substrates such as growth factors, adhesion molecules, and matrix metalloproteinases. This technical guide provides an in-depth overview of the application of this compound in cancer cell line studies, detailing its mechanism of action, experimental protocols, and impact on relevant signaling pathways.

Introduction: The Role of Proprotein Convertases in Cancer

The proprotein convertase family, particularly subtilisin/kexin-like PCs such as Furin, PACE4, and PC7, are crucial for the maturation of a multitude of precursor proteins.[1][2] These enzymes recognize and cleave at specific basic amino acid motifs, a fundamental step for the activation of proteins involved in key pathological processes in cancer.[1]

Key functions of PCs in cancer include:

-

Activation of Growth Factors and Receptors: PCs process precursors of growth factors like Transforming Growth Factor-beta (TGF-β) and Insulin-like Growth Factor 1 Receptor (IGF-1R), which are pivotal for tumor cell proliferation and survival.[2][3][4]

-

Processing of Matrix Metalloproteinases (MMPs): The activation of MMPs, such as MMP-2 and MMP-9, by PCs is essential for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[2][5]

-

Modulation of Cell Adhesion: PCs can process integrins and other adhesion molecules, influencing cell-cell and cell-matrix interactions that are altered during cancer progression.

-

Regulation of Signaling Pathways: By activating key signaling molecules, PCs are implicated in pathways such as Notch and Wnt, which are frequently dysregulated in cancer.[3][6]

Given their central role in promoting a malignant phenotype, PCs have emerged as attractive therapeutic targets in oncology.

This compound: A Broad-Spectrum PC Inhibitor

This compound is a synthetic, irreversible inhibitor that targets the catalytic activity of multiple PCs, including Furin, PC1, PC2, PACE4, PC5, and PC7.[7][8] Its design is based on the consensus cleavage site of PCs (Arg-X-Lys/Arg-Arg), with a chloromethylketone (CMK) moiety that covalently modifies the active site histidine residue of the enzyme. The decanoyl group enhances its cell permeability, allowing it to act on intracellular PCs.[9]